Ethyl 2-(6-aminopyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-aminopyrazin-2-yl)acetate typically involves the reaction of 6-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-aminopyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-(6-hydroxyethylpyrazin-2-yl)acetate.
Substitution: Various substituted pyrazine derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 2-(6-aminopyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-aminopyrazin-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-aminopyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Aminopyrimidine derivatives: These compounds have a similar amino group but differ in the heterocyclic ring structure.
Uniqueness
Ethyl 2-(6-aminopyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Biological Activity
Ethyl 2-(6-aminopyrazin-2-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, biological interactions, and pharmacological implications based on diverse research findings.
Structural Characteristics
This compound features a pyrazine ring substituted with an amino group and an ethyl acetate moiety. Its molecular formula contributes to its unique electronic properties, influencing its reactivity and interaction with biological macromolecules. The compound's ability to engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins suggests potential modulation of enzymatic activities and receptor functions, which is critical in pharmacological contexts .
The biological activity of this compound can be attributed to its interactions with various molecular targets. The following mechanisms have been identified:
- Enzyme Modulation : The compound may influence enzymatic pathways through binding interactions, potentially altering enzyme kinetics.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .
Biological Activity Data
Research has shown that this compound affects various biological pathways. Below is a summary table of its biological activities based on available literature:
Case Study 1: Anti-Cancer Activity
In a study examining the cytotoxic effects of this compound, researchers found that the compound exhibited significant anti-proliferative activity against multidrug-resistant (MDR) acute myeloid leukemia (AML) cells. The study highlighted the structure-activity relationship (SAR), indicating that specific modifications to the pyrazine ring could enhance cytotoxic efficacy while maintaining selectivity for cancer cells over normal cells .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with metabolic enzymes involved in drug metabolism. It was found that this compound could inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various pharmaceuticals, thereby suggesting a potential role in drug-drug interactions .
Research Findings and Future Directions
The existing literature underscores the need for further exploration into the binding affinities and specific molecular targets of this compound. Future research should aim to:
- Conduct Detailed Binding Studies : Investigating how this compound interacts at a molecular level with various targets could elucidate its pharmacological profile.
- Expand Toxicological Assessments : Understanding the safety profile through comprehensive toxicological studies will be essential before considering clinical applications.
- Explore Derivatives and Analogues : Synthesizing and testing derivatives may lead to compounds with improved efficacy or reduced toxicity.
Properties
CAS No. |
1245644-65-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-(6-aminopyrazin-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11) |
InChI Key |
SUMHCKLLXJKMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=N1)N |
Origin of Product |
United States |
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